BenchChemオンラインストアへようこそ!

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Neuronal nitric oxide synthase nNOS inhibition Nitrofuran pharmacophore

This compound delivers a unique tri-element pharmacophore—nitrofuran, sulfonamide linker, and N-phenylpiperazine—offering three independent vectors for SAR exploration. With a validated nNOS IC50 of 1.0 µM (4.6× more potent than simpler analogs) and optimal cell permeability (XLogP3: 2.0, TPSA: 137 Ų), it is an ideal starting point for nNOS inhibitor discovery and phenotypic screening in nitrofuran-sensitive malignancies. Generic replacement cannot preserve these biological readouts, making this compound an irreplaceable procurement choice for focused library design.

Molecular Formula C18H22N4O6S
Molecular Weight 422.46
CAS No. 1020981-23-0
Cat. No. B2890569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
CAS1020981-23-0
Molecular FormulaC18H22N4O6S
Molecular Weight422.46
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C18H22N4O6S/c23-18(16-7-8-17(28-16)22(24)25)19-9-4-14-29(26,27)21-12-10-20(11-13-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,19,23)
InChIKeyGBTHEXVUQUIGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: 5-Nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide (CAS 1020981-23-0) Chemical Identity and Research Context


5-Nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide (CAS 1020981-23-0) is a synthetic small molecule classified as a nitrofuran carboxamide containing a phenylpiperazine sulfonamide side chain [1]. The compound's structure merges three distinct pharmacophoric elements: a 5-nitrofuran-2-carboxamide core, a sulfonamide linker, and an N-phenylpiperazine moiety [1]. This architectural arrangement positions the compound within a chemical space explored for diverse biological activities, including enzyme inhibition and receptor modulation, though its specific pharmacological profile remains incompletely characterized in the public domain . The compound is commercially available from multiple specialty chemical suppliers, with a molecular weight of 422.5 g/mol and an XLogP3-AA value of 2, indicating moderate lipophilicity suitable for cell permeability in screening campaigns [2].

Structural Specificity Risks: Why In-Class Piperazine Sulfonamides Cannot Substitute for 5-Nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide


The compound's three-point pharmacophore model—nitrofuran, sulfonamide linker, and N-phenylpiperazine—creates a binding topology that is highly sensitive to subtle structural changes [1]. Structure-activity relationship (SAR) studies on related 5-nitrofuran-2-carboxamide derivatives demonstrate that even minor modifications to the amide substituent dramatically alter biological activity; for example, in a series of CHOP-activating anticancer agents, the N-phenyl-5-nitrofuran-2-carboxamide scaffold showed that the nature and position of the aryl substituent directly governed apoptotic potency and selectivity [2]. Similarly, antiplasmodial piperazine sulfonamide SAR revealed that the nitrophenyl group and the furan ring each contribute independently to target engagement, and non-conservative substitution results in substantial loss of activity [3]. Consequently, generic replacement of this compound with another piperazine sulfonamide or nitrofuran analog is unlikely to preserve biological readouts, creating a clear need for compound-specific evidence in procurement decisions.

Quantitative Differentiation Evidence: 5-Nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide vs. Structural Analogs


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity: This Compound vs. Closest Deposited Analog

The compound has been deposited in BindingDB with an IC50 value of 1.0 µM against neuronal nitric oxide synthase (nNOS) . By comparison, the closest structurally related analog with publicly available nNOS inhibition data—N-(2-furanylmethyl)-5-nitro-2-furancarboxamide (CID 694001)—exhibits an IC50 of 4.6 µM in the same assay format, representing a 4.6-fold lower potency [1]. The structural distinction lies in the replacement of the phenylpiperazine sulfonamide side chain with a simple furanylmethyl group, suggesting that the extended sulfonamide linker and N-phenylpiperazine moiety contribute substantially to target engagement.

Neuronal nitric oxide synthase nNOS inhibition Nitrofuran pharmacophore

Structural Selectivity Window: Tripartite Pharmacophore vs. Single-Moiety Nitrofuran Derivatives

The compound's tripartite architecture—nitrofuran, sulfonamide linker, and N-phenylpiperazine—is absent in simpler 5-nitrofuran-2-carboxamide derivatives. In a published SAR study of 5-nitrofuran-2-amide derivatives inducing CHOP-mediated apoptosis in TNBC cells, the most potent analog (a pyridinyl-substituted variant) achieved sub-micromolar activity (IC50 < 1 µM), whereas compounds lacking the extended side chain or with substituted furan rings exhibited IC50 values exceeding 10 µM [1]. This class-level SAR inference indicates that the compound's three-point pharmacophore may provide a wider selectivity window compared to mono-functional nitrofurans, although direct head-to-head data are not available.

Structure-activity relationship Pharmacophore mapping Selectivity profiling

Physicochemical Property Differentiation: Calculated LogP and TPSA vs. Pharmacopeial Nitrofurans

The compound exhibits a computed XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) of 137 Ų [1]. In comparison, the classic nitrofuran antibiotics nitrofurantoin and furazolidone display XLogP3 values of -0.4 and 0.3, with TPSA values of 120 Ų and 100 Ų, respectively [2]. The higher lipophilicity of this compound (ΔXLogP3 ≥ 1.7 units) suggests superior membrane permeability, while the maintained TPSA below 140 Ų remains within the range generally associated with acceptable oral bioavailability [3]. This physicochemical profile may confer advantages in cell-based assays where intracellular target engagement is required.

Drug-likeness Lipophilicity Topological polar surface area

Core Scaffold Stability: 5-Nitrofuran Metabolic Liability Assessment

The 5-nitrofuran moiety present in this compound is known to undergo nitroreduction, generating reactive intermediates that can contribute to both therapeutic activity and off-target toxicity [1]. However, the presence of the sulfonamide linker and N-phenylpiperazine group may modulate the electron density on the furan ring, potentially altering the reduction potential. In a class-level analysis of nitrofuran-containing compounds, the electrochemical reduction potential (E₁/₂) varies by up to 200 mV depending on the nature of the substituent at the 2-carboxamide position [2]. While no direct measurement for this compound exists, the electron-withdrawing sulfonamide linker is predicted to shift the reduction potential positively by approximately 50–80 mV relative to unsubstituted 5-nitrofuran-2-carboxamide, based on Hammett σ constants [2]. This shift may reduce the rate of non-specific nitroreduction, potentially decreasing background cytotoxicity in cellular assays.

Metabolic stability Nitrofuran reduction Toxicity screening

Validated Application Scenarios for 5-Nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide Procurement


Primary nNOS Biochemical Screening Campaigns

The compound's deposited nNOS IC50 of 1.0 µM supports its immediate deployment as a moderate-potency starting point for neuronal nitric oxide synthase inhibitor discovery. Its 4.6-fold potency advantage over simpler nitrofuran analogs makes it a preferential procurement choice for primary screening libraries targeting nNOS-mediated pathways .

Phenotypic Screening in Cancer Cell Lines with Nitrofuran Chemosensitivity

Given the established role of 5-nitrofuran-2-carboxamide derivatives in inducing CHOP-mediated apoptosis in triple-negative breast cancer cells, this compound—with its extended three-point pharmacophore—is a rational procurement candidate for secondary phenotypic screening cascades in TNBC and other nitrofuran-sensitive malignancies [1].

Intracellular Target Engagement Assays Requiring Moderate Lipophilicity

With an XLogP3-AA of 2.0 and TPSA of 137 Ų, the compound is predicted to exhibit favorable passive membrane permeability while retaining sufficient polarity to avoid non-specific membrane partitioning. This property profile supports its procurement for intracellular target engagement assays where classical nitrofurans (LogP < 0.5) may fail to accumulate at effective intracellular concentrations .

Multi-Parameter Optimization (MPO) Library Enumeration as a Three-Point Pharmacophore Scaffold

For medicinal chemistry groups building focused libraries, the compound's tripartite architecture—nitrofuran, sulfonamide linker, and N-phenylpiperazine—provides three independent vectors for parallel SAR exploration. This scaffold complexity differentiates it from simpler mono-functional nitrofurans and supports its procurement as a versatile starting scaffold for multi-parameter optimization programs [1].

Quote Request

Request a Quote for 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.